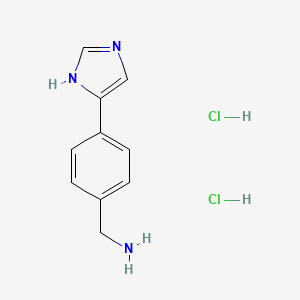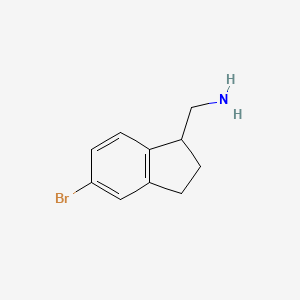
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine” is a chemical compound with the CAS Number: 1188232-80-5 . It has a molecular weight of 226.12 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C10H12BrN/c11-9-3-4-10-7 (5-9)1-2-8 (10)6-12/h3-5,8H,1-2,6,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 226.12 .Scientific Research Applications
Synthesis and Characterization
Selective Bromination and Synthetic Applications : Research has demonstrated the selective bromination of related compounds and their utility in synthesis. For example, Jasouri et al. (2010) investigated the synthesis of 4-chloro-1-indanone derivatives, highlighting the potential of brominated intermediates in organic synthesis, which could be relevant for the synthesis of (5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine (Jasouri, Khalafy, Badali, & Piltan, 2010).
Antimicrobial and Anticancer Studies : Some compounds structurally related to "this compound" have been synthesized and evaluated for biological activities. Preethi et al. (2021) described the synthesis and characterization of Schiff base rare earth metal complexes with potential antimicrobial and anticancer activities, suggesting the utility of brominated compounds in developing biologically active agents (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Safety and Hazards
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQZJOMQTCXOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)
![[(2-chloro-4-fluorophenyl)methoxy]urea](/img/structure/B2804342.png)
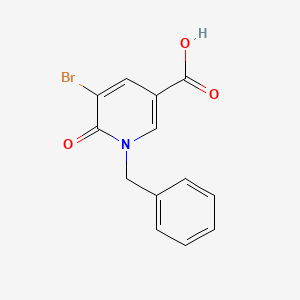
![Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-](/img/structure/B2804345.png)
![2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2804347.png)
![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2804350.png)
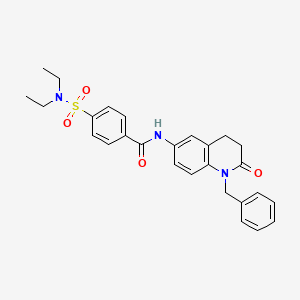
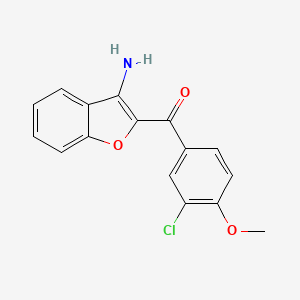
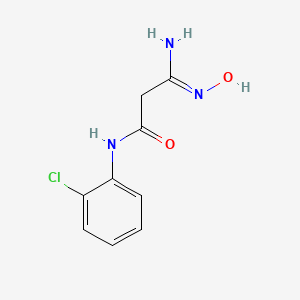
![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2804358.png)
![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)
![tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate](/img/structure/B2804360.png)
